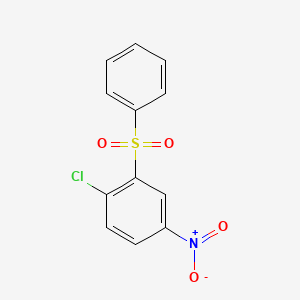
2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the bromination of a precursor compound, followed by the formation of the oxirane ring through an epoxidation reaction. The reaction conditions would need to be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives by removing bromine atoms or reducing the oxirane ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time need to be optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound might be studied for its biological activity or as a potential drug candidate.
Medicine: Research could explore its potential therapeutic effects or use in drug development.
Industry: The compound could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other brominated organic compounds or those with an oxirane ring. Examples could be:
- 2,3-Dibromo-3-phenylpropan-1-one
- 3-(4-Methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one
Eigenschaften
CAS-Nummer |
95639-62-6 |
|---|---|
Molekularformel |
C13H14Br2O3 |
Molekulargewicht |
378.06 g/mol |
IUPAC-Name |
2,3-dibromo-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H14Br2O3/c1-13(7-18-13)12(16)11(15)10(14)8-3-5-9(17-2)6-4-8/h3-6,10-11H,7H2,1-2H3 |
InChI-Schlüssel |
XKCUOJZBGVIURF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)C(=O)C(C(C2=CC=C(C=C2)OC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



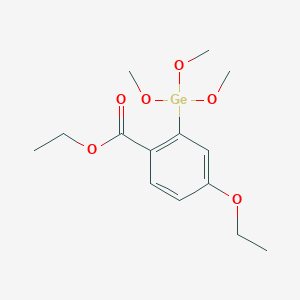
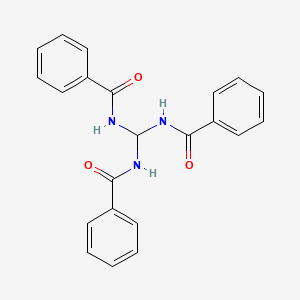
![{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane)](/img/structure/B14340824.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(3-nitrophenyl)-](/img/structure/B14340839.png)
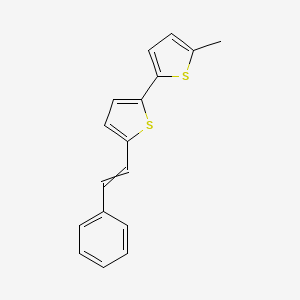

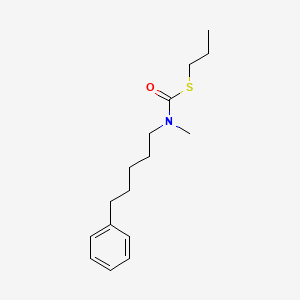
![1-[6-(Dihexadecylamino)-6-oxohexyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14340869.png)

![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)
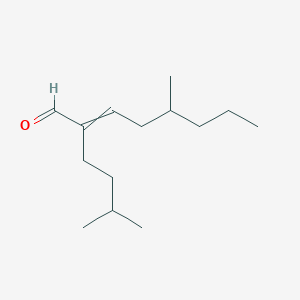
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)
